molecular formula C22H24N6O B580300 N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib CAS No. 1801616-92-1

N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib

Cat. No.: B580300
CAS No.: 1801616-92-1
M. Wt: 388.475
InChI Key: IKEANNIWFABYFE-UHFFFAOYSA-N
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Description

N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a derivative of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves multiple steps, starting from the parent compound OsimertinibCommon reagents used in these reactions include various acids, bases, and organic solvents .

Industrial Production Methods

Industrial production of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of Osimertinib derivatives.

    Biology: Employed in cellular and molecular biology research to investigate the effects of EGFR inhibition on cell signaling pathways.

    Medicine: Utilized in pre-clinical studies to evaluate the efficacy and safety of Osimertinib derivatives in treating various cancers.

    Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting EGFR mutations.

Mechanism of Action

N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib exerts its effects by inhibiting the activity of mutant forms of EGFR, such as T790M, L858R, and exon 19 deletion. These mutations are commonly found in non-small cell lung cancer (NSCLC) tumors. By binding to these mutant forms, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for mutant EGFR forms. This makes it a valuable tool in research and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib' involves a series of reactions that include protection, deprotection, coupling, and deprotection steps.", "Starting Materials": [ "Osimertinib", "Methylamine", "Acryloyl chloride", "N,N-Dimethylethanolamine", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether" ], "Reaction": [ "Protection of the amine group of N,N-Dimethylethanolamine with acryloyl chloride to form N-Acryloyl-N-Desdimethylaminoethylamine", "Coupling of Osimertinib with N-Acryloyl-N-Desdimethylaminoethylamine using triethylamine as a base to form 'N'-Desacryloyl N-Desdimethylaminoethyl-Osimertinib", "Deprotection of the acryloyl group using hydrochloric acid to form 'N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib", "Deprotection of the methyl group of N,N-Dimethylethanolamine using sodium hydroxide to form 'N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib", "Purification of the compound using a combination of methanol, ethyl acetate, and diethyl ether" ] }

CAS No.

1801616-92-1

Molecular Formula

C22H24N6O

Molecular Weight

388.475

IUPAC Name

5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine

InChI

InChI=1S/C22H24N6O/c1-27(2)20-12-21(29-4)18(11-16(20)23)26-22-24-10-9-17(25-22)15-13-28(3)19-8-6-5-7-14(15)19/h5-13H,23H2,1-4H3,(H,24,25,26)

InChI Key

IKEANNIWFABYFE-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)C)OC

Synonyms

5-Methoxy-N1,N1-dimethyl-N4(4-(1-methyl-1-H-indol-3-yl)pyrimidin-2-yl)benezene-1,2,4-triamine

Origin of Product

United States

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